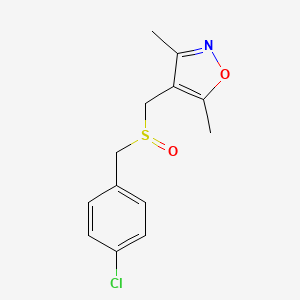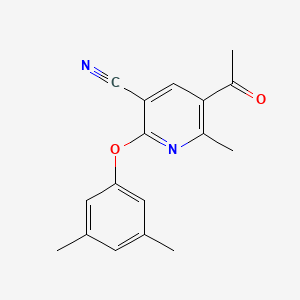
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide
Descripción general
Descripción
The compound 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide is not directly mentioned in the provided papers. However, the papers do discuss related chemistry that can be informative for understanding the properties and reactivity of similar sulfoxide compounds. The first paper discusses the nucleophilic substitution reactions of aromatic compounds in the presence of hydroxide ions in aqueous dimethyl sulfoxide, which could be relevant to the synthesis or reactivity of the compound . The second paper explores the synthesis, structure, and interconversion of chiral rhenium oxygen- and sulfur-bound sulfoxide complexes, which provides insight into the stereochemistry and reactivity of sulfoxide-containing compounds .
Synthesis Analysis
The synthesis of sulfoxide compounds can involve nucleophilic substitution reactions, as indicated in the first paper . Although the specific synthesis of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide is not detailed, the principles of aromatic nucleophilic substitution could be applied to its synthesis. The second paper describes the synthesis of chiral sulfoxide complexes by reacting a chlorobenzene complex with alkyl methyl sulfoxides . This suggests that similar methodologies could potentially be used to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfoxide compounds can exhibit different binding modes, as demonstrated by the oxygen- and sulfur-bound sulfoxide complexes discussed in the second paper . The stereochemistry of these complexes is crucial and can be influenced by the choice of ligands and reaction conditions. This information is pertinent to understanding the molecular structure of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide, which may also exhibit complex stereochemistry due to the presence of the sulfoxide group.
Chemical Reactions Analysis
The reactivity of sulfoxide compounds can vary significantly depending on their structure. The first paper indicates that aromatic compounds with electron-withdrawing groups, such as nitro groups, can undergo nucleophilic substitution in dimethyl sulfoxide . The second paper shows that sulfoxide complexes can undergo interconversion between oxygen- and sulfur-bound forms, which could be relevant to the reactivity of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide in different chemical environments .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide are not directly reported in the provided papers, the properties of sulfoxide compounds, in general, can be inferred. Sulfoxides are known to have polar characteristics due to the presence of the sulfinyl group (S=O), which can influence their solubility and reactivity. The presence of a chlorobenzyl group may add to the compound's aromatic character and affect its reactivity in nucleophilic substitution reactions . The chiral nature of sulfoxide compounds can also lead to complex stereochemical outcomes in reactions, as seen in the synthesis of chiral sulfoxide complexes .
Aplicaciones Científicas De Investigación
Neuronal Protection
Dimethyl sulfoxide (DMSO) has been identified to inhibit glutamate responses in hippocampal neurons, effectively suppressing electrophysiological responses and calcium influx induced by glutamate, N-methyl-d-aspartate, and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate. This property of DMSO highlights its potential in preventing excitotoxic death of neurons, indicating its application in neuroprotective strategies and potentially in the treatment of excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
Organic Chemistry Synthesis
DMSO serves not only as a solvent but also as a substrate, building block, or synthon in organic chemistry. Reports have demonstrated its role in various synthetic transformations, utilizing 'C–S–C', 'C', and 'C–S' fragments of DMSO as building blocks. The review presents a comprehensive summary of DMSO acting in these roles, offering insights into its versatile applications in organic synthesis (Jones-Mensah, Karki, & Magolan, 2016).
Photovoltaic Performance Improvement
Incremental increases in DMSO in certain solutions have been used to fine-tune the morphology of specific solar cells, leading to improved domain structure and hole mobility in the active layer, and significantly improved photovoltaic performance. This application showcases DMSO's role in the enhancement of energy-related technologies (Chu et al., 2011).
Solvent and Oxidant in Biomass Processing
DMSO has been acknowledged for its use as a co-solvent in cellulose and biomass processing by ionic liquids (ILs). Although interactions between cellulose, DMSO, and ILs are not fully understood, studies have investigated the solution structures of mixture solvents of DMSO and ILs, shedding light on the rigidity of cellulose chains and their solution behavior, which is crucial in understanding and optimizing biomass processing technologies (Yang et al., 2019).
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methylsulfinylmethyl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-9-13(10(2)17-15-9)8-18(16)7-11-3-5-12(14)6-4-11/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWYEIGAXRZAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CS(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide](/img/structure/B3035108.png)
![2-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}acetamide](/img/structure/B3035111.png)
![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3035116.png)
![7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3035117.png)




![3-[(2-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B3035123.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether](/img/structure/B3035125.png)
![3-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B3035126.png)
![2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B3035129.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3035130.png)
![2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide](/img/structure/B3035131.png)